1,1,1-Trichloro-2-propanol
Overview
Description
1,1,1-Trichloro-2-propanol is an organic compound with the molecular formula C3H5Cl3O . It has a strong odor and is known for its sedative properties . It is also known by other names such as 1,1,1-Trichloropropan-2-ol and Isopral .
Synthesis Analysis
The synthesis of 1,1,1-Trichloro-2-propanol (chlorobutanol) can be optimized by varying reaction time, temperature, and the amount of catalyst and reactants . The synthesis involves the reaction of chloroform and acetone with KOH as a catalyst, which has been optimized to a yield of 71% .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trichloro-2-propanol consists of three carbon atoms, five hydrogen atoms, three chlorine atoms, and one oxygen atom . The exact mass of the molecule is 161.940598 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 1,1,1-Trichloro-2-propanol are not detailed in the search results, it is known that the compound can undergo various reactions due to the presence of the hydroxyl group and the three chlorine atoms .
Physical And Chemical Properties Analysis
1,1,1-Trichloro-2-propanol has a density of 1.5±0.1 g/cm3, a boiling point of 164.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 46.7±6.0 kJ/mol and a flash point of 82.2±0.0 °C .
Scientific Research Applications
Molecular Structure and Spectroscopy
1,1,1-Trichloro-2-propanol's molecular structure and vibrational spectra have been extensively studied. For instance, its conformational stability was investigated using DFT-B3LYP, MP2, and MP4 levels of theory. It was found that chlorobutanol, a derivative, exists in a non-planar gauche structure, and strong intermolecular Cl⋯H(O) dipolar interactions were observed in the condensed phases of these alcohols (Badawi, 2012).
Chemical Preservative and Pharmaceutical Use
Chlorobutanol, a variant of 1,1,1-Trichloro-2-propanol, is commonly used as a chemical preservative in injectable drugs, eye drops, mouth washes, and cosmetics. It also serves as an analgesic, experimental general anesthetic, and sedative hypnotic in humans (Kracke & Landrum, 2011).
Physical Properties in Binary Mixtures
The study of 1,1,1-Trichloroethane, closely related to 1,1,1-Trichloro-2-propanol, in binary mixtures with various solvents like methyl acetate, acetone, and others, was conducted to understand its behavior. This involved measuring density, kinematic viscosity, and analyzing dynamic viscosity, excess volume, and viscosity deviation (Lorenzi, Fermeglia, & Torriano, 1995).
Environmental and Health Impact Studies
Studies on flame retardants similar to 1,1,1-Trichloro-2-propanol, such as tris-(1,3-dichloro-2-propyl)-phosphate, have shown mutagenic properties. These studies are essential for understanding the environmental and health impacts of these compounds (Gold, Blum, & Ames, 1978).
Degradation and Reactivity Studies
Research into the degradation of related chemicals, like CFC113 in various alcohol solvents, provides insight into the reactivity and potential environmental degradation pathways of 1,1,1-Trichloro-2-propanol and its derivatives (Nakagawa, 2003).
Safety And Hazards
1,1,1-Trichloro-2-propanol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, not ingesting the compound, ensuring adequate ventilation, and wearing personal protective equipment .
Future Directions
While specific future directions for 1,1,1-Trichloro-2-propanol are not detailed in the search results, it is known that the compound is used in laboratory settings and in the synthesis of other substances .
Relevant Papers
The relevant papers retrieved discuss the synthesis of 1,1,1-Trichloro-2-propanol and some of its reactions . These papers provide valuable insights into the properties and potential applications of this compound .
properties
IUPAC Name |
1,1,1-trichloropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3O/c1-2(7)3(4,5)6/h2,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMBPASAOZIEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870395 | |
Record name | 1,1,1-Trichloropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trichloro-2-propanol | |
CAS RN |
76-00-6 | |
Record name | 1,1,1-Trichloro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trichloro-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopral | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,1-Trichloropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trichloropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1-TRICHLORO-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63H9A1KXE5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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